2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and an indole moiety, making it a unique structure with diverse chemical properties.
Properties
CAS No. |
302949-03-7 |
|---|---|
Molecular Formula |
C17H12N4O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H12N4O3S/c22-14(9-25-17-19-12-7-3-4-8-13(12)24-17)20-21-15-10-5-1-2-6-11(10)18-16(15)23/h1-8,18,23H,9H2 |
InChI Key |
HCXBDAANLKLEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the benzoxazole and indole intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole and indole moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other benzoxazole and indole derivatives, such as:
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzoxazol-2-ylsulfanyl)ethoxyphenylmethanamine Compared to these compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields.
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a novel hydrazide derivative that incorporates both benzoxazole and indole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates the presence of functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated selective activity against Gram-positive bacteria and fungi. A study highlighted that certain benzoxazole derivatives showed promising antibacterial activity against Bacillus subtilis and Escherichia coli, indicating potential for the new compound to possess similar effects .
Anticancer Properties
The indole structure is often associated with anticancer activity. Compounds containing indole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, studies on related compounds indicated that they could inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific effects of 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide on cancer cells remain to be fully elucidated but are anticipated based on structural analogs.
Oxidative Stress Induction
One proposed mechanism for the anticancer activity of benzoxazole derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to mitochondrial damage and subsequent apoptosis in cancer cells . The radical scavenger N-acetylcysteine has been shown to mitigate these effects, suggesting a critical role for oxidative mechanisms in the action of these compounds.
Gene Expression Modulation
Bioinformatics approaches have identified that certain derivatives affect gene expression related to nucleic acid metabolism and protein modification. This modulation may play a role in the observed antiproliferative effects . The specific genes influenced by 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide warrant further investigation.
Case Studies
Case Study 1: Antitumor Activity Assessment
In vitro studies using various cancer cell lines (e.g., MCF-7, A549) have indicated that similar compounds can significantly reduce viability at specific concentrations. Future studies should aim to quantify the IC50 values for 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide against these lines.
Case Study 2: Antimicrobial Efficacy Testing
Screening against Staphylococcus aureus and Candida albicans could provide insight into the antimicrobial potential of this compound. The minimum inhibitory concentration (MIC) values would help establish its efficacy compared to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
